molecular formula C13H12O B025949 2-Methyl-[1,1'-biphenyl]-3-ol CAS No. 106912-94-1

2-Methyl-[1,1'-biphenyl]-3-ol

Cat. No. B025949
CAS RN: 106912-94-1
M. Wt: 184.23 g/mol
InChI Key: RDCHMDPGLCHQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related biphenyl compounds often involves palladium-catalyzed reactions, hydrothermal synthesis, or through direct functionalization of existing biphenyl structures. For example, regioselective arylation reactions of biphenyl-2-ols with aryl halides under palladium catalysis have been employed to produce derivatives including terphenyl-2-ols and diphenylbiphenyl-2-ols (Satoh et al., 1998). Additionally, hydrothermal synthesis has been used to construct a variety of novel complexes with biphenyl tetracarboxylate and flexible bis(imidazole) ligands, demonstrating the versatility of biphenyl derivatives in forming complex structures (Sun et al., 2010).

Molecular Structure Analysis

The molecular structure of biphenyl derivatives, including 2-Methyl-[1,1'-biphenyl]-3-ol, is characterized by the presence of two phenyl rings which can exhibit different electronic and steric interactions based on their substitution pattern. X-ray diffraction studies provide insight into the crystal structure, revealing details such as bond lengths, angles, and the overall geometry of the molecule. Studies on similar compounds, such as the crystal structure analysis of biphenyl-2,2′-dicarboxylic acid-2-methyl ester, help to understand the structural characteristics of biphenyl derivatives and their potential interactions in solid-state materials (Hong, 2005).

Chemical Reactions and Properties

Biphenyl derivatives participate in a variety of chemical reactions, including arylation, oxidation, and coupling reactions. These reactions can be used to further modify the biphenyl core, introducing new functional groups or altering the electronic properties of the compound. For instance, palladium-catalyzed reactions have been shown to facilitate the arylation of biphenyl-2-ols, leading to the formation of complex biphenyl derivatives with varied substituents and properties (Satoh et al., 1998).

Scientific Research Applications

  • Fragrance Material : 3-methyl-1-phenylbutan-2-ol, a related compound, is recognized as a safe fragrance ingredient with minimal toxicity and no known eye irritation (Scognamiglio et al., 2012).

  • Equilibrium Studies : Biphenyl-2-ol's equilibrium in various solutions has been studied using infrared spectroscopy, which is vital for understanding its behavior in basic solvents (Kinugasa et al., 1977).

  • Chemical Synthesis : It's been used in selective arylation of olefins in Heck coupling reactions, which is important in the synthesis of complex molecules (Nadri et al., 2009).

  • Environmental Chemistry : A study provided a more environmentally friendly synthesis process for 3-(chloromethyl)-2-methyl-1,1′-biphenyl, indicating its importance in reducing environmental and safety issues (Zhang et al., 2019).

  • Organic Electronics : Derivatives like 4,4′-bis(9-carbazolyl)–biphenyl have shown potential for blue organic light-emitting diodes, highlighting their application in advanced electronic devices (Gantenbein et al., 2015).

  • Pharmaceutical Research : Compounds related to 2-Methyl-[1,1'-biphenyl]-3-ol demonstrated promising antimalarial activity, suggesting their potential for clinical trials and pharmaceutical applications (Werbel et al., 1986).

  • Analytical Chemistry : A spectrofluorimetric method has been developed for determining (1,1′-biphenyl)-2-ol residues in water, indicating its relevance in environmental monitoring and analysis (Vílchez et al., 1993).

  • Sensor Technology : Certain biphenyl derivatives have been used to create fluorescent chloride sensors, showcasing their utility in detecting specific ions in various mediums (Das et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, Biphenyl, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .

properties

IUPAC Name

2-methyl-3-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCHMDPGLCHQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-[1,1'-biphenyl]-3-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-[1,1'-biphenyl]-3-ol
Reactant of Route 3
Reactant of Route 3
2-Methyl-[1,1'-biphenyl]-3-ol
Reactant of Route 4
Reactant of Route 4
2-Methyl-[1,1'-biphenyl]-3-ol
Reactant of Route 5
Reactant of Route 5
2-Methyl-[1,1'-biphenyl]-3-ol
Reactant of Route 6
Reactant of Route 6
2-Methyl-[1,1'-biphenyl]-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.